7-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3H-spiro[2-benzofuran-1,4’-piperidine]hydrochloride is an organic compound with a wide range of applications in scientific and medical fields. This compound is known for its unique spiro structure, which consists of a benzofuran ring fused to a piperidine ring. The presence of a chlorine atom at the 7th position of the benzofuran ring adds to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3H-spiro[2-benzofuran-1,4’-piperidine]hydrochloride typically involves the following steps:
Conversion of 2-benzofuran-1-carboxylic acid to its acid chloride: This is achieved using thionyl chloride.
Reaction with piperidine: The acid chloride is then reacted with piperidine in chloroform to form the spiro compound.
Chlorination: The resulting spiro compound is chlorinated using hydrochloric acid and sodium hydroxide to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3H-spiro[2-benzofuran-1,4’-piperidine]hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spiro structure or the benzofuran ring.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
7-Chloro-3H-spiro[2-benzofuran-1,4’-piperidine]hydrochloride has been used in a variety of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: To study the interactions of small molecules with biological targets.
Medicine: Investigated for its potential anti-inflammatory, anti-tumor, and anti-viral properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 7-Chloro-3H-spiro[2-benzofuran-1,4’-piperidine]hydrochloride is not fully understood. it is believed to interact with certain proteins and enzymes in the body, affecting biochemical and physiological processes. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-3H-spiro[2-benzofuran-1,4’-piperidine]hydrochloride: Known for its unique spiro structure and biological activity.
Benzofuran derivatives: These compounds share the benzofuran ring but may have different substituents and biological activities.
Piperidine derivatives: Compounds with a piperidine ring that exhibit various pharmacological properties.
Uniqueness
The uniqueness of 7-Chloro-3H-spiro[2-benzofuran-1,4’-piperidine]hydrochloride lies in its spiro structure, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity and potential for modification, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-chlorospiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO.ClH/c13-10-3-1-2-9-8-15-12(11(9)10)4-6-14-7-5-12;/h1-3,14H,4-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIRIUCMGLAHSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(CO2)C=CC=C3Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.